molecular formula C10H6F3NO B2747235 7-(trifluoromethyl)-1H-indole-3-carbaldehyde CAS No. 172216-99-8

7-(trifluoromethyl)-1H-indole-3-carbaldehyde

Cat. No.: B2747235
CAS No.: 172216-99-8
M. Wt: 213.159
InChI Key: GDUUDMQIHBCSCJ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1H-indole-3-carbaldehyde (CAS 172216-99-8) is a high-purity chemical building block designed for advanced research and development. This compound features an indole scaffold substituted with a formyl group at the 3-position and a trifluoromethyl group at the 7-position. The indole nucleus is a recognized privileged structure in medicinal chemistry, and the introduction of the trifluoromethyl group is a common strategy to enhance a compound's metabolic stability, lipophilicity, and binding affinity . This reagent serves as a versatile precursor in organic synthesis, particularly for the construction of more complex, biologically active molecules. It is a valuable intermediate in the synthesis of novel trifluoromethylated indole derivatives, a class of compounds with significant potential in pharmaceutical discovery . The aldehyde functional group is a key reactive site, allowing for further elaboration through reactions such as reductive amination, a method used to create potential ligands for neurological targets . Indole-based compounds are frequently investigated for their activity on central nervous system targets; for instance, structurally similar indole derivatives have been identified as ligands for serotonin 5-HT 1A and 5-HT 2A receptors, which are implicated in the regulation of mood, cognition, and memory . Furthermore, while research on this specific derivative is ongoing, studies on the parent compound, indole-3-carboxaldehyde, have demonstrated significant antifungal properties. One investigation showed it could disrupt mitochondrial function and induce reactive oxygen species accumulation in plant pathogenic fungi, suggesting a potential avenue for the development of new agrochemical agents . Researchers can leverage this compound to explore similar mechanisms or to develop novel compounds for various therapeutic and agricultural applications. Please note : This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use.

Properties

IUPAC Name

7-(trifluoromethyl)-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7-6(5-15)4-14-9(7)8/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUUDMQIHBCSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-1H-indole-3-carbaldehyde typically involves the introduction of the trifluoromethyl group and the aldehyde group onto the indole ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of the indole ring using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow chemistry techniques allow for better control over reaction conditions and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as NaBH4 or LiAlH4 are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

Organic Synthesis

7-(Trifluoromethyl)-1H-indole-3-carbaldehyde serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic addition and condensation, allows for the development of diverse derivatives with tailored properties .

Research has highlighted the potential of this compound in medicinal chemistry, particularly for its antimicrobial and anticancer properties:

  • Anticancer Activity : Studies indicate that derivatives of indole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, some derivatives have shown IC₅₀ values below 0.1 μM against multiple cancer types, demonstrating their effectiveness in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Some synthesized derivatives displayed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents .

Drug Development

The compound's structural characteristics make it a promising candidate for drug development targeting specific biological pathways. Its lipophilicity and metabolic stability due to the trifluoromethyl group enhance its interaction with hydrophobic regions of proteins, potentially leading to effective enzyme inhibition.

Case Study 1: Anticancer Research

A study explored the anticancer properties of indole derivatives, including those derived from this compound. The research demonstrated that these compounds could induce G2/M-phase cell cycle arrest in hepatocellular carcinoma cells, leading to apoptosis. The structure–activity relationship analysis revealed that modifications to the indole structure significantly affected potency .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of various indole derivatives synthesized from this compound. The results indicated that certain compounds exhibited enhanced antibacterial activity against resistant strains, highlighting their potential application in developing new antibiotics .

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-1H-indole-3-carbaldehyde is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 7-(trifluoromethyl)-1H-indole-3-carbaldehyde, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Indole-3-Carbaldehyde Derivatives

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Evidence Source
This compound -CF₃ (7), -CHO (3) C₁₀H₆F₃NO High lipophilicity; potential bioactivity
7-Fluoro-1H-indole-3-carbaldehyde -F (7), -CHO (3) C₉H₆FNO Enhanced electronic effects; R&D use
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde -F (5), -CH₃ (7), -CHO (3) C₁₀H₈FNO Steric hindrance from methyl group
1-[(4-Trifluoromethylphenyl)methyl]-1H-indole-3-carboxaldehyde -CH₂C₆H₄-CF₃ (N1), -CHO (3) C₁₇H₁₁F₃NO N1-substitution alters reactivity
7-(3-Methylbut-2-enyl)-1H-indole-3-carbaldehyde -CH₂CH(CH₂CH₃) (7), -CHO (3) C₁₃H₁₃NO Cytotoxic (IC₅₀: 3.0–27 mM)
5-Chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde -Cl (5), -OCF₃ (7), -CHO (3) C₁₀H₅ClF₃NO₂ Dual halogen/trifluoromethoxy effects
Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate -CF₃ (7), -COOCH₃ (3) C₁₁H₈F₃NO₂ Ester group improves synthetic utility

Key Comparisons:

Substituent Electronic Effects The trifluoromethyl group (-CF₃) at position 7 is a strong electron-withdrawing group, increasing the compound’s stability and resistance to oxidative metabolism compared to the electron-withdrawing but smaller fluoro (-F) group in 7-fluoro-1H-indole-3-carbaldehyde .

Biological Activity The 7-(3-methylbut-2-enyl) substituent in 7-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde confers cytotoxicity against A-549 and HL-60 cell lines (IC₅₀: 3.0–27 mM), suggesting that lipophilic aliphatic chains enhance bioactivity .

Synthetic Utility

  • Methyl ester derivatives (e.g., Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate) are often intermediates in medicinal chemistry, as the ester group can be hydrolyzed to carboxylic acids or reduced to alcohols, offering flexibility in derivatization .

Crystallographic and Supramolecular Behavior

  • 5-Methyl-1H-indole-3-carbaldehyde forms N–H⋯O hydrogen-bonded chains and C–H⋯π interactions in its crystal structure, similar to unsubstituted indole-3-carbaldehyde. The trifluoromethyl group in the 7-position likely disrupts such packing due to increased steric demand .

Biological Activity

7-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may facilitate interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and other relevant biological effects.

The compound can be synthesized through various methods, often involving the functionalization of indole derivatives. Its structure includes a trifluoromethyl group and an aldehyde functional group, which are pivotal for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In studies assessing various indole derivatives, this compound was found to inhibit the growth of several bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has shown effectiveness against breast cancer cell lines (MDA-MB-231), inducing apoptosis and affecting cell cycle progression. The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23110.0Induction of apoptosis
A-54922.09Microtubule destabilization
MCF-76.40Cell cycle arrest

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity.
  • Microtubule Disruption : Similar to other indole derivatives, it may act as a microtubule-destabilizing agent, which is critical for cancer cell proliferation .
  • Apoptotic Pathways : Studies have shown that treatment with this compound leads to morphological changes indicative of apoptosis, such as membrane blebbing and nuclear disintegration .

Case Studies

  • Study on MDA-MB-231 Cells :
    • Objective : To evaluate the cytotoxic effects and mechanism of action.
    • Findings : The compound induced significant apoptosis at concentrations as low as 1 μM and enhanced caspase-3 activity by 33% at higher concentrations (10 μM)【3】.
  • Microtubule Assembly Inhibition :
    • Objective : To assess the impact on microtubule dynamics.
    • Findings : The compound inhibited microtubule assembly by approximately 40% at a concentration of 20 μM【4】【5】.

Q & A

Q. What are the key synthetic routes for 7-(trifluoromethyl)-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves functionalization of the indole core. For trifluoromethyl introduction, electrophilic substitution or cross-coupling reactions (e.g., using CF₃-containing reagents) are viable. A common approach includes:

Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) on 7-(trifluoromethyl)indole to introduce the aldehyde group at the 3-position.

Regioselective Trifluoromethylation : Fluorination/bromination strategies (as in analogous indole derivatives ) can be adapted using CF₃ sources like TMSCF₃ or CF₃Cu.
Optimization involves adjusting solvent polarity (e.g., DCM vs. acetic acid), temperature (0–60°C), and stoichiometry of CF₃ reagents. Monitor purity via HPLC (e.g., C18 columns, acetonitrile/water gradients) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., downfield shifts for aldehyde protons at ~10 ppm and CF₃-induced deshielding).
  • LCMS : Use high-resolution LCMS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. Retention times (e.g., 1.57 minutes under SMD-TFA05 conditions) aid in cross-study comparisons .
  • FT-IR : Confirm aldehyde C=O stretches (~1700 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths/angles, especially for CF₃ group orientation and intermolecular interactions (e.g., hydrogen bonding). Key steps:

Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K.

Structure Solution : Employ direct methods (SHELXT) and refine with SHELXL, focusing on disorder modeling for CF₃ groups .
Example: Analogous indole derivatives show planar indole cores with CF₃ groups perpendicular to the ring .

Q. How do electronic effects of the trifluoromethyl group influence the aldehyde’s reactivity in nucleophilic additions?

  • Methodological Answer : The strong electron-withdrawing nature of CF₃ increases the electrophilicity of the aldehyde, accelerating reactions like:
  • Condensation : With amines (e.g., hydrazides) to form Schiff bases.
  • Wittig Reactions : Enhanced yield in olefination due to polarized C=O.
    Quantify via Hammett substituent constants (σₘ for CF₃ = 0.43) and DFT calculations (e.g., Fukui indices for electrophilic sites) .

Q. What strategies address contradictions in reported biological activities of indole-3-carbaldehyde derivatives?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under controlled conditions (e.g., MTT assays for cytotoxicity with fixed cell lines and exposure times).
  • SAR Analysis : Compare substituent effects (e.g., CF₃ vs. Br/F) on bioactivity. For example, CF₃ enhances lipophilicity (logP), improving membrane permeability in anticancer screens .
  • Meta-Analysis : Use databases (e.g., PubChem) to aggregate bioactivity data and identify outliers .

Q. Can computational tools predict novel derivatives and optimize reaction pathways?

  • Methodological Answer : Yes. AI-driven platforms (e.g., retrosynthesis tools using Reaxys or Pistachio databases) propose routes for derivatives like:
  • One-Step Modifications : Amidation of the aldehyde with amines.
  • Multi-Step Pathways : Suzuki-Miyaura coupling to introduce aryl groups at the indole 5-position.
    Validate predictions with DFT (e.g., Gibbs energy barriers for CF₃ insertion) .

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